
N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide” belongs to the class of organic compounds known as benzothiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring1. The presence of the carboxamide group (-CONH2) suggests that it might have some biological activity, as many drugs and bioactive molecules contain this functional group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzothiazole derivative with an appropriate carboxylic acid or its derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis2.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two benzothiazole rings, an ethyl group, and a carboxamide group. The exact structure would depend on the positions of these groups on the benzothiazole rings2.Chemical Reactions Analysis
As for the chemical reactions, benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring. The carboxamide group could also participate in various reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group might increase its polarity and potentially its solubility in water. However, without specific data, it’s difficult to provide a detailed analysis.Aplicaciones Científicas De Investigación
Diuretic Activity : A study by Yar and Ansari (2009) synthesized a series of compounds including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, which showed promising diuretic activity in vivo (Yar & Ansari, 2009).
Antitubercular Activity : Sarkar (2017) reported the synthesis of N-(6,7-Substituted 1,3benzothiazol-2-yl) hydrazine carboxamide derivatives and their evaluation for antitubercular activity (Sarkar, 2017).
Antimicrobial Agents : A study by Incerti et al. (2017) synthesized a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides which demonstrated potent antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).
Antibacterial, Antifungal, and Anticancer Evaluation : Senthilkumar, Umarani, and Satheesh (2021) synthesized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide and evaluated its antibacterial, antifungal, and anticancer activities (Senthilkumar, Umarani & Satheesh, 2021).
Antitumor Activity : Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, some of which showed significant antitumor effects (Ostapiuk, Frolov & Matiychuk, 2017).
Antibacterial and Antifeedant Activities : Chaudhary et al. (2011) synthesized N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and evaluated their antibacterial and entomological activities (Chaudhary et al., 2011).
Chemical Synthesis and Reactivity Studies : Various studies by Aleksandrov, El’chaninov, and others (2017, 2021) have explored the synthesis and reactivity of N-substituted benzothiazoles, contributing to our understanding of their chemical properties and potential applications (Aleksandrov et al., 2017), (Aleksandrov et al., 2021).
Antimicrobial and Anticonvulsant Activities : Studies by Rana et al. (2008), Siddiqui et al. (2012), and others have synthesized benzothiazole derivatives and evaluated them for various biological activities, including antimicrobial and anticonvulsant effects (Rana et al., 2008), (Siddiqui et al., 2012).
Corrosion Inhibition Studies : Hu et al. (2016) studied benzothiazole derivatives for their corrosion inhibiting effect against steel in a 1 M HCl solution, demonstrating their potential in corrosion prevention (Hu et al., 2016).
Synthesis and Characterization : Various other studies have focused on the synthesis and characterization of benzothiazole derivatives, contributing to our understanding of their chemical structure and potential applications in different fields.
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound1.
Direcciones Futuras
The future directions for research on this compound would likely involve further exploration of its potential biological activities, as well as the development of synthetic methods for its preparation2.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
Propiedades
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-2-10-4-3-5-13-15(10)19-17(23-13)20-16(21)11-6-7-12-14(8-11)22-9-18-12/h3-9H,2H2,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDROFACKXBUSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

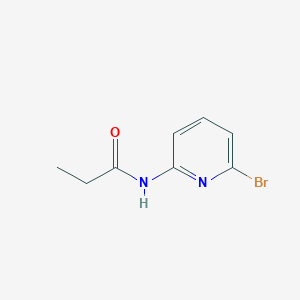

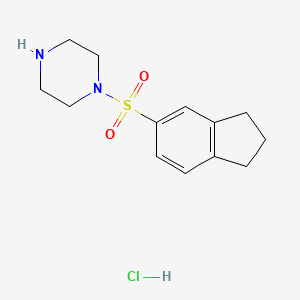
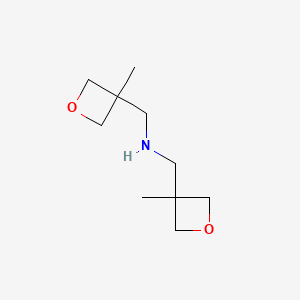
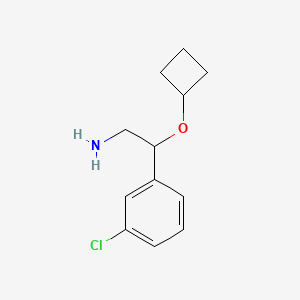

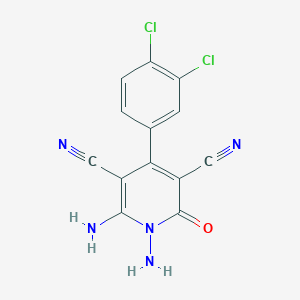
![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)
![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)


![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)